An In-Depth Technical Guide to the Mechanism of Action of Ruthenium Red in Calcium Signaling
An In-Depth Technical Guide to the Mechanism of Action of Ruthenium Red in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium Red (RR), an inorganic polycationic dye, has long been a cornerstone tool in the study of calcium (Ca²⁺) signaling. Its utility stems from its ability to potently and broadly inhibit several key channels and transporters that govern intracellular Ca²⁺ dynamics. This guide provides a comprehensive overview of Ruthenium Red's mechanism of action, its principal molecular targets, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action
Ruthenium Red exerts its inhibitory effects primarily through direct blockade of Ca²⁺ permeable pores. As a polycationic molecule, it is thought to interact with negatively charged residues within the ion conduction pathway of its target channels, thereby sterically hindering the passage of Ca²⁺ ions. While generally considered a pore blocker, recent evidence suggests it may also act as an antagonist, inducing conformational changes that lead to channel closure[1]. Its targets are diverse and span multiple cellular compartments, making it a powerful, albeit non-specific, tool for dissecting complex Ca²⁺ signaling cascades.
The primary molecular targets of Ruthenium Red include:
-
Mitochondrial Calcium Uniporter (MCU): A critical channel in the inner mitochondrial membrane responsible for Ca²⁺ uptake into the mitochondrial matrix. Ruthenium Red is a potent inhibitor of the MCU, preventing mitochondrial Ca²⁺ accumulation[2][3][4].
-
Ryanodine Receptors (RyRs): A family of Ca²⁺ channels located on the sarcoplasmic/endoplasmic reticulum that mediate the release of Ca²⁺ from intracellular stores. Ruthenium Red blocks RyRs, inhibiting Ca²⁺-induced Ca²⁺ release (CICR)[5][6][7].
-
Transient Receptor Potential (TRP) Channels: A large family of non-selective cation channels on the plasma membrane, many of which are permeable to Ca²⁺. Ruthenium Red is a broad-spectrum blocker of several TRP channel subfamilies, including TRPV, TRPA, and TRPM channels[1][8][9][10][11].
-
Voltage-Gated Calcium Channels (CaV): While less potent, Ruthenium Red can also inhibit certain types of voltage-gated Ca²⁺ channels, contributing to its effects on processes like neurotransmitter release[12][13].
Quantitative Data: Inhibitory Potency of Ruthenium Red
The inhibitory concentration (IC₅₀) of Ruthenium Red varies depending on the specific channel, its activation state, and the experimental conditions. The following tables summarize reported IC₅₀ values for its primary targets.
| Target Channel Family | Specific Channel | IC₅₀ Value | Cell Type/System | Reference |
| TRP Channels | Capsaicin-activated channels (likely TRPV1) | 14 nM | Cell membrane | |
| TRPV2 | 159 ± 47 nM | HEK293 cells | [8][14] | |
| TRPV5 | 13.7 ± 4.4 nM | HEK293 cells | [8][14] | |
| MmPiezo1 | 5.4 ± 0.9 µM (at -80mV) | MmPiezo1-transfected cells | [15] | |
| Voltage-Gated Ca²⁺ Channels | Class A (P/Q-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] |
| Class B (N-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| Class C (L-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| Class E | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |
| L-type calcium current (ICa) | 0.8 µM | Guinea-pig ventricular heart cells | [16][17] | |
| Ryanodine Receptors | Ryanodine-activated Ca²⁺ release channel | 0.22 µM (at +100 mV) | Planar bilayers with purified RyR | [18] |
| Ryanodine-activated Ca²⁺ release channel | 0.38 µM (at +80 mV) | Planar bilayers with purified RyR | [18] | |
| Ryanodine-activated Ca²⁺ release channel | 0.62 µM (at +60 mV) | Planar bilayers with purified RyR | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Ruthenium Red.
Caption: Overview of Ruthenium Red's inhibitory action on major calcium channels.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Ruthenium Red to investigate calcium signaling.
Mitochondrial Calcium Uptake Assay in Isolated Mitochondria
This protocol measures the uptake of Ca²⁺ by isolated mitochondria using a fluorescent Ca²⁺ indicator.
Materials:
-
Isolated mitochondria
-
KCl Buffer (125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2)[19]
-
Substrates: 1 M Pyruvate, 500 mM Malate[19]
-
Calcium Green-5N (1 mM stock in DMSO)[19]
-
Ruthenium Red (stock solution in water)
-
CaCl₂ solution
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated mitochondria in ice-cold KCl buffer.
-
In a 96-well plate, add the mitochondrial suspension to the wells.
-
For the inhibitor group, add the desired concentration of Ruthenium Red to the corresponding wells. Incubate for 5-10 minutes.
-
Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria. Incubate for 2 minutes at room temperature[19].
-
Add 1 µL of 1 mM Calcium Green-5N to each well and mix gently[19]. Protect the plate from light.
-
Place the plate in a fluorescence plate reader and begin kinetic measurements.
-
After establishing a baseline fluorescence, inject a bolus of CaCl₂ to initiate Ca²⁺ uptake.
-
Monitor the decrease in fluorescence as Ca²⁺ is taken up by the mitochondria. The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake.
-
Compare the rate of Ca²⁺ uptake in the control and Ruthenium Red-treated groups.
Caption: Experimental workflow for mitochondrial calcium uptake assay.
Calcium Imaging in Live Cells Using Fluorescent Dyes
This protocol allows for the visualization of changes in cytosolic Ca²⁺ concentration in response to stimuli, and the effect of Ruthenium Red.
Materials:
-
Cultured cells on glass-bottom dishes
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Ruthenium Red
-
Agonist to induce Ca²⁺ signaling (e.g., ATP, thapsigargin)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in physiological salt solution.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
For the treatment group, perfuse the cells with a solution containing the desired concentration of Ruthenium Red.
-
After a short incubation with Ruthenium Red, apply an agonist to stimulate a Ca²⁺ response.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the change in fluorescence intensity over time for each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀.
-
Compare the amplitude and kinetics of the Ca²⁺ signals in control and Ruthenium Red-treated cells.
-
Caption: Workflow for live-cell calcium imaging experiments.
Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition
This protocol measures ion channel currents and the inhibitory effect of Ruthenium Red.
Materials:
-
HEK293T cells transiently expressing the TRP channel of interest (e.g., TRPV2)[8]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes[8]
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
Ruthenium Red stock solution
-
Channel activator (e.g., 2-APB for TRPV2)[8]
Procedure:
-
Cell Preparation: Plate transfected cells on coverslips suitable for electrophysiology.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4–6 MΩ[8].
-
Recording:
-
Fill the pipette with the intracellular solution and approach a cell to form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV for TRPV2)[14].
-
Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit currents[8].
-
-
Drug Application:
-
Perfuse the bath with the channel activator (e.g., 0.5 mM 2-APB) to induce a stable current[14].
-
Once a stable current is achieved, co-apply varying concentrations of Ruthenium Red with the activator.
-
Record the current inhibition at each concentration of Ruthenium Red.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at each Ruthenium Red concentration.
-
Normalize the currents to the control current (before Ruthenium Red application).
-
Plot the normalized current as a function of Ruthenium Red concentration and fit the data with a dose-response curve to determine the IC₅₀.
-
References
- 1. Ruthenium red: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium red, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium red, mitochondrial calcium uniporter inhibitor, attenuates cognitive deficits in STZ-ICV challenged experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. Ruthenium red modifies the cardiac and skeletal muscle Ca(2+) release channels (ryanodine receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Unlocking the potential of cardiac TRP channels using knockout mice models [frontiersin.org]
- 11. Frontiers | Emerging role of transient receptor potential (TRP) ion channels in cardiac fibroblast pathophysiology [frontiersin.org]
- 12. Ruthenium red as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Block by ruthenium red of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular details of ruthenium red pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Block by ruthenium red of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
